molecular formula C12H4Cl2F6N4OS B1672679 Fipronil CAS No. 120068-37-3

Fipronil

Cat. No.: B1672679
CAS No.: 120068-37-3
M. Wt: 437.1 g/mol
InChI Key: ZOCSXAVNDGMNBV-UHFFFAOYSA-N
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Description

Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) is a broad-spectrum phenylpyrazole insecticide developed in the late 1980s. It acts as a non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death . This compound is widely used in agriculture, veterinary medicine, and urban pest control due to its high efficacy against pests like termites, fleas, and rice borers. However, its environmental persistence and toxicity to non-target organisms, including fish and pollinators, have raised significant ecological concerns .

Key metabolites include This compound sulfone (oxidation product), This compound sulfide (reduction product), This compound desulfinyl (photodegradation product), and This compound amide (hydrolysis product). These degradates retain varying degrees of toxicity and environmental mobility .

Chemical Reactions Analysis

Photodegradation

Fipronil is subject to photodegradation, especially in aquatic environments .

  • In Water: this compound breaks down into smaller chemicals, with the rate of breakdown increasing as the water becomes less acidic . When this compound in water is exposed to sunlight, it degrades rapidly, with a half-life of 4 to 12 hours . Photodegradation in aquatic environments is a major route of degradation for this compound . The photolysis half-life of this compound in water is 3.63 hours .

  • On Soil: Photodegradation on soil surfaces is not a major degradation pathway . The soil surface photolysis half-life of this compound is 149 days .

  • Process: Photodegradation of this compound in aqueous systems mainly involves desulfinylation, resulting in this compound desulfinyl . Further degradation reactions can lead to dechlorinated compounds . this compound desulfinyl can also undergo photochemical decomposition to a didechlorinated product via a monodechlorinated product .

Reactions with Water

This compound reacts with water and breaks down into smaller chemicals . The speed of this reaction increases as the water becomes less acidic .

Aerobic Soil Metabolism

In aerobic soil metabolism studies, this compound degrades to form MB46136 and RPA 200766 .

Microbial Degradation

Microbially-mediated processes control this compound degradation in terrestrial and aquatic systems . Under low-oxygen conditions, MB45950 appears to form predominantly through microbial processes .

This compound Photoproducts

The major photolysis products of this compound include :

  • MB 46513 (5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-trifluoromethylpyrazole)

  • RPA 104615 (5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole-4-sulfonic acid)

Effects of Sunlight

This compound is slightly degraded by sunlight . On plant surfaces, sunlight can break down this compound .

Impact of Hydrogen Peroxide

The formation of desulfinylthis compound accelerates when adding 1% hydrogen peroxide to the aqueous methanol, possibly because of hydroxyl radicals generated upon irradiation .

Toxicity of Degradates

This compound degradates, including MB46136, MB46513, and MB45950, are of toxicological concern . Two this compound metabolites tested in freshwater fish and invertebrates were more toxic than this compound . One of the photometabolites of this compound is this compound desulfinyl, which is more toxic than the parent compound .

GABA-Gated Chloride Channel

This compound blocks the γ-aminobutyric acid (GABA)-gated chloride channel with greater sensitivity in insects than in mammals .

Major Metabolites

This compound's major metabolites, including this compound sulfone, are deposited in fat and fatty tissues .

Scientific Research Applications

Agricultural Applications

Fipronil is extensively used in agriculture for pest control, particularly in crops such as rice, corn, and various vegetables. Its effectiveness against a wide range of pests—including ants, cockroaches, termites, and beetles—makes it a popular choice among farmers.

Table 1: Agricultural Uses of this compound

Crop TypeTarget PestsApplication Method
RiceRice water weevil, leaf folderSoil treatment, foliar spray
CornRootworms, thripsSeed treatment
VegetablesAphids, beetlesFoliar application

Case Study: this compound in Rice Cultivation
A study demonstrated that this compound application on rice paddy fields significantly reduced pest populations while maintaining crop yield. However, it raised concerns regarding biodiversity loss due to its toxicity to non-target aquatic organisms .

Veterinary Applications

This compound is also employed in veterinary medicine for controlling ectoparasites in pets. It is commonly found in topical formulations for dogs and cats to manage flea and tick infestations.

Table 2: Veterinary Uses of this compound

Animal TypeTarget ParasitesFormulation Type
DogsFleas, ticksSpot-on treatments
CatsFleas, ticksSpot-on treatments

Case Study: Efficacy in Dogs and Cats
Research indicated that this compound effectively reduces flea populations on dogs and cats when applied as a topical spot treatment. The compound selectively targets insect GABA receptors, minimizing toxicity to mammals while ensuring effective pest control .

Environmental Impact and Safety Concerns

While this compound is effective against pests, its environmental impact has raised significant concerns. Studies indicate that this compound poses risks to non-target species, particularly aquatic organisms and pollinators like bees.

Table 3: Environmental Risks Associated with this compound

Organism TypeRisk LevelObservations
Aquatic organismsHigh acute toxicitySignificant mortality rates observed
HoneybeesHigh acute riskNegative effects on foraging behavior

Case Study: Global Trends in Pesticide Poisoning
A review highlighted that this compound exposure has been linked to acute unintentional pesticide poisoning cases globally. Approximately 740,000 annual cases were reported, with significant fatalities attributed to pesticide exposure . This underscores the need for careful management of this compound use in agricultural practices.

Regulatory Status and Research Gaps

The regulatory status of this compound varies by country due to its potential health risks. In some regions, its use has been restricted or banned entirely due to concerns over toxicity and environmental impact.

Table 4: Regulatory Status of this compound by Region

RegionStatus
United StatesRestricted use
European UnionBanned for most agricultural uses
AustraliaUnder review for safety

Research Gaps
Despite extensive research on this compound's efficacy and toxicity, gaps remain in understanding its long-term environmental effects and potential alternatives for pest control that are less harmful to non-target species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethiprole

Ethiprole, another phenylpyrazole insecticide, differs from fipronil by replacing the trifluoromethylsulfinyl group with an ethylsulfinyl moiety. Despite structural similarities, key differences include:

  • Photodegradation : this compound undergoes photolytic desulfinylation to form desulfinylthis compound , a highly neurotoxic metabolite . Ethiprole, however, primarily oxidizes to its sulfone derivative without desulfinylation .
  • Metabolism : Ethiprole sulfone forms more rapidly in mammalian systems (e.g., human CYP3A4) compared to this compound sulfone, suggesting faster metabolic detoxification in vertebrates .
  • GABA Receptor Binding : Both compounds exhibit similar potency in GABA receptor assays, but ethiprole’s metabolites show reduced residual activity in insects compared to this compound’s degradates .
Parameter This compound Ethiprole
Major Photoproduct Desulfinylthis compound Ethiprole sulfone
Metabolic Stability High (slow oxidation) Moderate (rapid oxidation)
Insecticidal Persistence Long-lasting Moderate
Mammalian Toxicity Low Low

Dieldrin (Organochlorine Insecticide)

Dieldrin, an organochlorine, shares GABA receptor antagonism with this compound but differs mechanistically:

  • Cellular Effects : Dieldrin suppresses neural stem cell differentiation into neurons by 50%, whereas this compound promotes glial cell proliferation (+80% over controls) without suppressing neuronal differentiation .
  • Environmental Fate : Dieldrin is highly persistent (half-life >20 years) and bioaccumulative, whereas this compound degrades faster but forms stable, toxic metabolites like this compound sulfone .
  • Ecotoxicity : Both compounds reduce dragonfly populations in aquatic ecosystems, but dieldrin’s legacy contamination remains a greater long-term threat .
Parameter This compound Dieldrin
Primary Target GABA receptor GABA receptor
Environmental Half-Life Weeks to months Decades
Bioaccumulation Factor Moderate High
Neurodevelopmental Impact Promotes glial cells Suppresses neurons

Neonicotinoids (e.g., Imidacloprid)

While neonicotinoids target nicotinic acetylcholine receptors, comparisons with this compound highlight shared ecological risks:

  • Systemic Activity: Both are systemic pesticides, but this compound’s higher log Kow (4.0–5.4) enhances adsorption to sediments and organic matter compared to neonicotinoids (log Kow <1) .
  • Aquatic Toxicity: this compound is 10–100x more toxic to fish (e.g., Aristichthys nobilis GABA receptor Kd = 346 nM) than imidacloprid .
  • Metabolite Toxicity: this compound sulfone retains ~100% GABA receptor activity, whereas neonicotinoid metabolites (e.g., desnitro-imidacloprid) are less toxic .
Parameter This compound Imidacloprid
Target Receptor GABA Nicotinic acetylcholine
log Kow 4.0–5.4 0.57
Fish Toxicity (LC50) 0.25 mg/L 10–50 mg/L
Metabolite Activity High (sulfone) Low (desnitro-metabolite)

Environmental and Metabolic Stability Comparisons

Photocatalytic Degradation

This compound is resistant to photolysis alone but degrades efficiently with catalysts:

  • CBO (Co3O4-Bi2O3) : Achieves 100% mineralization in 2 hours under sunlight .
  • Bi2O3/Co3O4 : 70% and 60% mineralization, respectively, under identical conditions .
  • By contrast, ethiprole and neonicotinoids degrade faster via hydrolysis but require less energy-intensive methods .

Wastewater Treatment

Key degradates like this compound sulfone persist through treatment trains, maintaining toxicity .

Biological Activity

Fipronil is a phenylpyrazole insecticide widely used in agricultural and residential pest control. Its biological activity is primarily characterized by its potent neurotoxic effects on insects, but it also has implications for human health and environmental safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicological effects, and case studies.

This compound functions as a selective antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. By blocking GABA receptors, this compound disrupts inhibitory neurotransmission, leading to hyperexcitation and eventual death of the insect. This mechanism is similar to that of other neurotoxic insecticides but is distinguished by its prolonged action due to the formation of persistent metabolites.

Metabolism and Biomarkers

This compound undergoes extensive metabolism in mammals, primarily converting to this compound sulfone, which serves as a key biomarker for exposure. Research has identified multiple metabolites, including hydroxy-fipronil, which can be detected in urine and serum samples. A study indicated that after administering this compound to rats, seven unique metabolites were identified in their urine, with this compound sulfone being the most prevalent in serum samples from humans with no known pesticide exposure .

Table 1: this compound Metabolites Identified in Biological Samples

Metabolite Type Detection
This compoundParent CompoundSerum, Urine
This compound SulfonePrimary MetaboliteSerum (25% of samples)
Hydroxy-fipronilNew MetaboliteUrine
M4Nitroso CompoundUrine
M7ImineUrine

Toxicological Effects

The toxicological profile of this compound reveals significant risks associated with both acute and chronic exposure. Studies have shown that low doses can lead to hepatic effects such as periacinar hypertrophy in rats and mice. In dogs treated with low doses (up to 3 mg/kg body weight/day), no severe neurological effects were observed; however, higher doses (6-30 mg/kg) are typically associated with adverse outcomes .

Case Study: Occupational Exposure

A comprehensive review of acute unintentional pesticide poisoning (UAPP) incidents highlighted the prevalence of this compound-related cases among agricultural workers. Between 2001 and 2007, significant numbers of UAPP cases were reported across multiple states in the U.S., emphasizing the need for monitoring and protective measures for individuals handling this compound .

Environmental Impact

This compound's environmental persistence raises concerns about its impact on non-target species, particularly aquatic organisms and pollinators. Studies have demonstrated sublethal effects on bees, affecting their reproductive performance and overall colony health . The compound's widespread use necessitates careful risk assessments to mitigate ecological consequences.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting fipronil and its metabolites in environmental and biological samples?

  • Methodological Answer : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is widely used for extracting this compound and metabolites from complex matrices (e.g., soil, plants, food). After acetonitrile-based extraction and dispersive SPE cleanup, detection is performed via LC-MS/MS or GC-ECD for high sensitivity and selectivity . For biological matrices like eggs or serum, solvent extraction coupled with SPE and LC-MS/MS is recommended due to its precision (recoveries: 85–118%) and ability to quantify trace levels (e.g., 0.02 µg/L in urine) .

Q. What is the primary mechanism of this compound’s neurotoxicity in non-target organisms?

  • Methodological Answer : this compound acts as a noncompetitive blocker of GABA-gated chloride channels, leading to hyperexcitation of the nervous system. This mechanism is conserved across insects, fish, and mammals, but species-specific sensitivity varies. Experimental models (e.g., zebrafish, rats) are used to quantify neurotoxic thresholds, with LD₅₀ values ranging from 0.34 mg/L (carp) to 97 mg/kg (rats) .

Q. How can human exposure pathways to this compound be systematically assessed?

  • Methodological Answer : Biomonitoring studies using LC-MS/MS or immunoassays are critical. Urine and serum samples are analyzed for this compound and its sulfone/sulfide metabolites. Enzymatic hydrolysis (β-glucuronidase/sulfatase) is applied to detect conjugated metabolites. Cohort studies should control for dietary intake (e.g., contaminated eggs) and environmental sources (e.g., water) .

Advanced Research Questions

Q. How do this compound metabolites influence environmental toxicity compared to the parent compound?

  • Methodological Answer : Metabolites like this compound sulfone (MB46136) and desulfinyl (MB46513) exhibit higher toxicity than this compound itself. For example, this compound sulfone is 3.3× more toxic to Lepomis macrochirus (bluegill sunfish). Toxicity assays using in vitro models (e.g., GABA receptor inhibition) and in vivo bioaccumulation studies are essential to quantify these differences .

Q. What methodological challenges arise in quantifying enantiomer-specific this compound residues in aquatic systems?

  • Methodological Answer : this compound’s chiral metabolites require enantioselective separation techniques (e.g., chiral HPLC or GC columns). Enantiomer fractions (EFs) in environmental samples (e.g., water, fish) must be validated against racemic standards. Cross-contamination risks (e.g., detection in non-treated samples) necessitate rigorous blank controls .

Q. How can pharmacokinetic studies inform transplacental transfer risks of this compound in mammalian models?

  • Methodological Answer : Oral dosing in pregnant rats followed by LC-MS/MS analysis of maternal/fetal tissues reveals dose-dependent placental transfer. For instance, this compound sulfone accumulates in fetal organs at 20–30% of maternal concentrations. These studies recommend avoiding this compound exposure during pregnancy due to incomplete blood-placental barrier blocking .

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in contaminated wastewater?

  • Methodological Answer : Electrocoagulation using iron electrodes at neutral pH achieves >80% COD reduction in this compound-laden wastewater. GC-MS confirms degradation intermediates (e.g., defluorinated byproducts). Process optimization requires monitoring current density (5–20 mA/cm²) and reaction time (30–90 min) to balance efficiency and energy costs .

Q. How do synergistic interactions between this compound and other pesticides (e.g., imidacloprid) affect toxicity profiles?

  • Methodological Answer : Co-exposure studies in termites (Coptotermes formosanus) show this compound enhances imidacloprid toxicity, while imidacloprid reduces this compound efficacy. Dose-response matrices (e.g., 1–100 ppm combinations) and probit analysis are used to calculate LC₅₀ shifts. Transfer assays in untreated arenas further validate behavioral and mortality outcomes .

Q. Tables for Key Data

Matrix Analytical Method LOD (µg/L) Recovery (%) Reference
Soil/PlantsQuEChERS + GC-ECD0.0185–95
Human SerumImmunoassay (ELISA)0.0593–118
Aquatic SystemsChiral HPLC + MS/MS0.0278–102
WastewaterElectrocoagulation + GC-MSN/ACOD: 80% removal

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
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InChI

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2
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InChI Key

ZOCSXAVNDGMNBV-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F
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Molecular Formula

C12H4Cl2F6N4OS
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DSSTOX Substance ID

DTXSID4034609
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Molecular Weight

437.1 g/mol
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Physical Description

Solid;, WHITE POWDER.
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Solubility

In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor
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Density

1.477-1.626 at 20 °C
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Vapor Pressure

2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

White solid

CAS No.

120068-37-3
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Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]
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Melting Point

200-201 °C, 201 °C
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole (10.0 g) in dichloromethane (100 ml) was treated with m-chloroperbenzoic acid (4.5 g). After stirring overnight additional m-chloroperbenzoic acid (1.6 g) was added in 2 portions, and left for 2 days. The reaction product was diluted with ethyl acetate (30 ml) and then washed in turn with sodium sulphite solution (50 ml), sodium carbonate solution (50 ml) and with water (50 ml). After drying over magnesium sulphate, this was filtered and evaporated in vacuo. Purification by chromatography on silica eluting with dichloromethane gave 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulphinylpyrazole as a white solid (6.0 g), m.p. 200.5-201° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (1660 g, 14.5 mol) was added to a stirred solution of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (436 g, 1.03 mol) and boric acid (5 g, 0.08 mol) in a glass reactor at 12° C. Hydrogen peroxide (131.5 g of 35% w/w, 1.35 mol) was added over 2 hours whilst maintaining the temperature at 12° C., and the mixture kept at this temperature for a further 4-5 hours. When the transformation had reached 97-98%, or the amount of unwanted 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphonylpyrazole reached 2% (as judged by HPLC analysis), sulphur dioxide was added to quench any remaining hydrogen peroxide, and the mixture maintained at 10-18° C. for 0.5 hour. Chlorobenzene (370 g) was added and the mixture placed under reduced pressure (from 0.17 to 0.04 atmosphere) and heated to 47-50° C. with azeotropic distillation. A homogeneous fraction containing recovered trifluoroacetic acid was obtained. During the distillation additional chlorobenzene (1625 g) was added continuously in order to maintain a constant volume. At the end of the azeotropic distillation the reactor contents were maintained at 47-50° C. under reduced pressure (0.04 atmosphere), and a homogeneous fraction of chlorobenzene distilled. After release of the vacuum, the reactor was heated to 40° C., ethanol (207 g) and chlorobenzene (235 g) added, and the mixture heated to 80° C. with stirring to give a solution. On cooling to 40° C. the product crystallised. The reactor was placed under progressively reduced pressure (from 0.13 to 0.03 atmosphere) and the ethanol distilled at 40° C. The vacuum was released and the mixture cooled to 5° C. during 3.5 hours and left for a further 0.5 hour. The product was filtered off, washed with cold chlorobenzene, then with cold aqueous ethanol, then with water, and dried in vacuo at 135° C. to give the title compound (407.5 g), in a typical yield of 89% and purity of 95.5%.
Quantity
1660 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1625 g
Type
solvent
Reaction Step Five
Yield
89%

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